molecular formula C8H6F3NO B157546 3-(Trifluoromethyl)benzamide CAS No. 1801-10-1

3-(Trifluoromethyl)benzamide

Cat. No.: B157546
CAS No.: 1801-10-1
M. Wt: 189.13 g/mol
InChI Key: XBGXGCOLWCMVOI-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzamide is an organic compound with the chemical formula C8H6F3NO. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the benzamide structure. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science, due to the unique properties imparted by the trifluoromethyl group .

Scientific Research Applications

3-(Trifluoromethyl)benzamide has a wide range of applications in scientific research:

Safety and Hazards

3-(Trifluoromethyl)benzamide should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and dust formation should be prevented . Personal protective equipment should be used, and all sources of ignition should be removed .

Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Therefore, the development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . This suggests that 3-(Trifluoromethyl)benzamide and other trifluoromethyl-containing compounds will continue to be of interest in future research and development efforts.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

    Reduction: The amide group can be reduced to the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzamide
  • 3-(Trifluoromethyl)benzonitrile
  • 3-(Trifluoromethyl)benzylamine

Comparison: 3-(Trifluoromethyl)benzamide is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to 4-(Trifluoromethyl)benzamide, the position of the trifluoromethyl group in this compound results in different steric and electronic effects, leading to distinct chemical and biological properties .

Properties

IUPAC Name

3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGXGCOLWCMVOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170913
Record name m-(Trifluoromethyl)benzamide
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Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1801-10-1
Record name 3-(Trifluoromethyl)benzamide
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URL https://commonchemistry.cas.org/detail?cas_rn=1801-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name m-(Trifluoromethyl)benzamide
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Record name m-(Trifluoromethyl)benzamide
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Record name m-(trifluoromethyl)benzamide
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Synthesis routes and methods I

Procedure details

To a solution of (R)-4-fluoro-N-(1-(4-fluoro-3-methoxyphenyl)-1-(3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl)-2-phenylethyl)-3-(trifluoromethyl)benzamide, prepared as described in Procedure 3, 59a-f, 6 and 7, (2.8 g, 4.43 mmol) in CH2Cl2 (15 mL) was added BBr3 (12 mL, 12 mmol). The resulting mixture was stirred at room temperature for 2 h and quenched by addition of ice. The reaction mixture was diluted with EtOAc and washed with sat. NaHCO3, sat. NaCl, dried over Na2SO4, filtered and concentrated to afford (R)-4-fluoro-N-(1-(4-fluoro-3-hydroxyphenyl)-1-(3-fluoro-5-(1,1,2,2)-tetrafluoro ethoxy)phenyl)-2-phenylethyl)-3-(trifluoromethyl)benzamide (Example 264) as clear oil (2.9 g, 100% yield). LCMS: RT=4.176 min [M+H] 632.2 (4 min Phenomenex Luna C18 column, 4.6×50 mm eluting with 10-90% MeOH/H2O over 4 minutes containing 0.1% TFA; 4 mL/min, monitoring at 220 nm).
Name
(R)-4-fluoro-N-(1-(4-fluoro-3-methoxyphenyl)-1-(3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl)-2-phenylethyl)-3-(trifluoromethyl)benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
59a-f
Quantity
0 (± 1) mol
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Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

N-[2-({3R)-1-[1-(3-ethoxyphenyl)piperidin-4-yl]pyrrolidin-3-yl}amino)-2-oxoethyl]-3-(trifluoromethyl)benzamide was synthesized in similar fashion to N-[2-({(3R)-1-[1-(6-methoxypyridin-3-yl)piperidin-4-yl]pyrrolidin-3-yl}amino)-2-oxoethyl]-3-(trifluoromethyl)benzamide, substituting 3-ethoxyaniline for 6-methoxypyridin-3-amine. The crude product was purified by preparative HPLC. MS m/z: 519 (M+1).
Name
N-[2-({(3R)-1-[1-(6-methoxypyridin-3-yl)piperidin-4-yl]pyrrolidin-3-yl}amino)-2-oxoethyl]-3-(trifluoromethyl)benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

N-(2-(cis-4-Amino-cyclohexylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride (50 mg, 0.132 mmol, 1 eq), 4-hydroxy-4-(pyridin-2-yl)cyclohexanone (25 mg, 0.132 mmol, 1 eq) and sodium triacetoxyborohydride (56 mg, 0.263 mmol, 2 eq) were stirred in 2% acetic acid/methylene chloride (10 mL) at room temperature for 20 hours. Worked up by adding saturated sodium bicarbonate (10 mL). Stirred 10 minutes then extracted 3 times with methylene chloride (10 mL). The organic layers were combined, dried (sodium sulfate) and stripped to give an oil. Purified over silica gel in 100% ethyl acetate to 4:1 methylene chloride/methanol to give N-(2-(cis-4-(cis- and trans-4-hydroxy-4-(pyridin-2-yl)cyclohexylamino)cyclohexylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide (35 mg) as a white solid. MS found: (M+H)+=519.27.
Name
N-(2-(cis-4-Amino-cyclohexylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
56 mg
Type
reactant
Reaction Step One
Name
acetic acid methylene chloride
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of the 3-(trifluoromethyl)benzamide moiety in drug design?

A1: this compound frequently serves as a versatile building block in medicinal chemistry. This moiety is often incorporated into larger molecules to modulate their pharmacological properties.

Q2: How does the this compound group interact with biological targets?

A2: While this compound itself doesn't possess inherent biological activity, its incorporation into drug molecules can influence binding affinity and selectivity for specific targets. For instance, in the development of VEGFR2 kinase inhibitors, the imidazo[1,2-b]pyridazine scaffold, designed as a hinge binder, was linked to a this compound group. This modification led to compound 6b (N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide), exhibiting potent inhibitory activity against VEGFR2 with an IC50 value of 7.1 nM. [] This example highlights how the presence of the this compound group can enhance the binding affinity of the molecule to its target.

Q3: Can you provide an example of how this compound derivatives act as enzyme inhibitors?

A3: Certainly. INCB3344 (N-(2-(((3S,4S)-1-((1r,4S)-4-(benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide) is a potent CCR2 antagonist. Studies showed that it competitively inhibits CCL2-induced G protein activation, highlighting its ability to directly interfere with the receptor's function. []

Q4: Are there instances where modifications to the this compound structure led to improved drug candidates?

A4: Yes, in the pursuit of a treatment for triple-negative breast cancer (TNBC), researchers optimized an initial Src inhibitor (compound 1) which exhibited high potency but significant toxicity. Through structural modifications, they developed 13an (N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide). This compound exhibited potent anti-TNBC activities both in vitro and in vivo, demonstrating good pharmacokinetic properties and lower toxicity compared to the parent compound. [] This exemplifies successful structure-activity relationship (SAR) studies leading to a promising drug candidate.

Q5: Have any this compound derivatives been investigated for their potential in treating parasitic diseases?

A5: Yes, a study exploring new acyl derivatives of 3-aminofurazanes for their antiplasmodial activities found that N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide exhibited significant activity against both chloroquine-sensitive and multi-resistant strains of Plasmodium falciparum. Notably, this compound demonstrated improved permeability and activity against the multi-resistant strain compared to the reference Medicines for Malaria Venture (MMV) compound. []

Q6: How does the structure of this compound derivatives influence their activity against specific targets, for instance, H5N1 influenza viruses?

A6: Research has shown that modifications to the this compound scaffold can significantly impact its antiviral activity. For example, specific derivatives (compounds 1a, 1b, 1e, and 1f) exhibited noteworthy inhibitory activity against the entry of H5N1 influenza viruses into target cells. [] These findings highlight the importance of structural modifications in optimizing the antiviral potency of this class of compounds.

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